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molecular formula C11H13ClN2O4 B8570676 Diethyl (3-chloro-2-pyrazinyl)malonate

Diethyl (3-chloro-2-pyrazinyl)malonate

Cat. No. B8570676
M. Wt: 272.68 g/mol
InChI Key: AFWWHLDUPRKHLL-UHFFFAOYSA-N
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Patent
US08962628B2

Procedure details

To a solution of 2-(3-chloro-pyrazin-2-yl)-malonic acid diethyl ester (10.0 g) in ethanol (100 ml) was added 2M sodium hydroxide (100 ml) and the reaction mixture heated to 60° C. for 4 hours. The reaction mixture was cooled to ambient temperature then poured onto water and 1M hydrochloric acid followed by extraction with ethyl acetate (3×). The combined organic layers were dried (magnesium sulfate), filtered and the filtrate concentrated to give the crude title compound as a yellow solid. The solid was slurried with diethylether to give (3-chloro-pyrazin-2-yl)-acetic acid (4.35 g). MH+=173, RT=0.72 min (Method A).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[CH:5]([C:11]1[C:16]([Cl:17])=[N:15][CH:14]=[CH:13][N:12]=1)C(OCC)=O)C.[OH-].[Na+].Cl.C(OCC)C>C(O)C>[Cl:17][C:16]1[C:11]([CH2:5][C:4]([OH:18])=[O:3])=[N:12][CH:13]=[CH:14][N:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C1=NC=CN=C1Cl)=O
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude title compound as a yellow solid

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=CN1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.35 g
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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